molecular formula C14H9Cl2N B8801160 5-chloro-2-(4-chlorophenyl)-1H-Indole CAS No. 23746-80-7

5-chloro-2-(4-chlorophenyl)-1H-Indole

Cat. No.: B8801160
CAS No.: 23746-80-7
M. Wt: 262.1 g/mol
InChI Key: KOHJTHKYURIHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(4-chlorophenyl)-1H-Indole is a chemical intermediate of significant interest in medicinal chemistry and pharmacology research, primarily serving as the core scaffold for the synthesis of FGIN-1-43 . FGIN-1-43 is a potent and selective ligand known for its high affinity to the 18 kDa Translocator Protein (TSPO), which is a key biomarker in the study of neuroinflammation, neurological disorders, and certain cancers . Researchers utilize this indole derivative to develop novel therapeutic agents and diagnostic tools, leveraging its unique structure to explore mechanisms of action involving mitochondrial function and cellular stress response pathways . The indole pharmacophore is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including potential as α-glucosidase inhibitors for diabetes research and as tubulin polymerization inhibitors in oncology studies . This particular chloro- and chlorophenyl-substituted indole offers a versatile building block for further chemical functionalization, enabling structure-activity relationship (SAR) studies and the development of more complex, target-specific molecules . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and disposal information before use.

Properties

CAS No.

23746-80-7

Molecular Formula

C14H9Cl2N

Molecular Weight

262.1 g/mol

IUPAC Name

5-chloro-2-(4-chlorophenyl)-1H-indole

InChI

InChI=1S/C14H9Cl2N/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,17H

InChI Key

KOHJTHKYURIHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

The indole scaffold is well-known for its anticancer properties, and 5-chloro-2-(4-chlorophenyl)-1H-indole has been investigated for its potential as an antitumor agent.

  • Mechanism of Action : Research indicates that compounds with indole structures can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway and inhibition of key signaling pathways such as PI3K/AKT/mTOR. For instance, derivatives of indole have shown to inhibit the proliferation of cancer cell lines like HCT116 and Caco-2 by inducing cell cycle arrest at the G2/M phase.
  • Case Studies :
    • A study evaluated the cytotoxic effects of various indole derivatives against K-Ras mutant tumor cells, revealing that modifications at the 5-position significantly influenced anticancer activity. Compounds with halogen substitutions, including chlorine, displayed enhanced potency compared to their unsubstituted counterparts .
    • Another investigation focused on the synthesis and evaluation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, demonstrating significant anticancer activity against multiple cancer cell lines as per National Cancer Institute protocols .

Antimicrobial Properties

In addition to its anticancer potential, this compound exhibits promising antimicrobial activity.

  • Antibacterial Activity : Recent studies have shown that compounds derived from indole can effectively combat both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
  • Case Studies :
    • A series of new compounds were synthesized and tested for antibacterial activity, revealing that some exhibited MIC values as low as 8 µg/mL against resistant bacterial strains .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step chemical reactions that allow for various substitutions at different positions on the indole ring. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

The potential applications of this compound continue to expand as research progresses.

  • Novel Derivatives : Ongoing studies focus on synthesizing novel derivatives with enhanced potency and selectivity for specific cancer types or bacterial strains.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutics or antibiotics could provide synergistic effects, improving treatment outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Analogs

2-(4-Chlorobenzoyl)-1-(4-chlorophenyl)-5-methylsulfonyl-1H-indole
  • Structural Differences : Substitutions at positions 1 (phenyl) and 5 (methylsulfonyl).
  • Biological Activity : Potent COX-2 inhibitor (IC50 = 46 nM) with high selectivity (>2163-fold over COX-1). The methylsulfonyl group at position 5 enhances enzyme binding in the hydrophobic pocket of COX-2 .
FGIN 1-43 (5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide)
  • Structural Differences : Acetamide group at position 3 and dihexyl chains.
  • Biological Activity : Mitochondrial benzodiazepine receptor inhibitor with applications in anxiety and cancer research. The acetamide moiety facilitates receptor interaction .
  • Key Contrast : The absence of a polar acetamide group in the target compound may limit its affinity for mitochondrial receptors but improve passive diffusion.
5-Chloro-2-phenyl-1H-indole (l2b)
  • Structural Differences : Lacks the 4-chloro substituent on the phenyl ring at position 2.
  • Synthesis: Prepared via Fischer indole synthesis using 4-chlorophenylhydrazine and acetophenone .

Heterocyclic Core Modifications

5-Chloro-2-(4-chlorophenyl)benzo[d]thiazole
  • Structural Differences : Benzothiazole core replaces indole.
  • Biological Activity : Phosphorylase inhibitor (IC50 = 23.40 μM), outperforming 7-deazoxanthine. The benzothiazole ring may enhance π-stacking interactions .
  • Key Contrast : Indole’s nitrogen atom enables hydrogen bonding, whereas benzothiazole’s sulfur may contribute to distinct electronic profiles.
5-Chloro-2-(4-chlorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran
  • Structural Differences : Benzofuran core with sulfinyl and methyl groups.
  • Biological Activity : Exhibits antifungal and antitumor properties. The sulfinyl group stabilizes crystal packing via C–H···O hydrogen bonds .
  • Key Contrast : Benzofuran’s oxygen atom vs. indole’s nitrogen alters polarity and metabolic stability.

Substituent Variations

nTZDpa (5-Chloro-1-[(4-chlorophenyl)methyl]-3-(phenylthio)-1H-indole-2-carboxylic acid)
  • Structural Differences : Carboxylic acid at position 2 and benzyl substitution at position 1.
  • Physicochemical Impact : The carboxylic acid increases solubility but may reduce blood-brain barrier penetration .
  • Key Contrast : The target compound’s simpler structure avoids ionizable groups, favoring lipophilicity.

Data Tables

Table 2: Physicochemical Properties

Compound Name logP* Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight
5-Chloro-2-(4-chlorophenyl)-1H-indole ~3.5 1 (N–H indole) 1 (N indole) 278.14
2-(4-Chlorobenzoyl)-1-(4-Cl-phenyl)-5-SO2Me-1H-indole ~4.2 1 5 (SO2, carbonyl) 418.31
nTZDpa ~4.8 1 (COOH) 4 (COOH, S, Cl) 428.33

*Estimated using ClogP.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Sonogashira-type coupling mechanism. The bromoaniline derivative reacts with the alkyne in the presence of triethylamine at 125°C for 12 hours, forming a C–C bond between the aniline and the 4-chlorophenylacetylene. Subsequent cyclization under basic conditions generates the indole core. Key parameters include:

  • Catalyst system : Pd(OAc)₂ (1 mol%), P(o-Tol)₃ (8 mol%)

  • Solvent : Triethylamine (neat)

  • Temperature : 125°C

  • Yield : 75–85%

Substrate Scope and Limitations

This method is effective for electron-deficient arylacetylenes but struggles with sterically hindered substrates. For example, ortho-substituted arylacetylenes exhibit reduced reactivity due to steric clashes during the coupling step.

Friedel-Crafts Acylation and Reduction Strategy

Friedel-Crafts acylation introduces substituents at the indole’s 3-position, which are later reduced to alkyl groups. This two-step approach is exemplified by the synthesis of 5-chloro-3-ethyl-1H-indole-2-carboxylic acid derivatives.

Synthetic Protocol

  • Acylation : Ethyl 5-chloro-1H-indole-2-carboxylate undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃, yielding 3-acetyl-5-chloroindole-2-carboxylate.

  • Reduction : The acetyl group is reduced using triethylsilane (Et₃SiH) in trifluoroacetic acid (TFA), producing the 3-ethyl-substituted indole.

Critical Parameters:

  • Acylation conditions : AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C → rt, 6 h

  • Reduction conditions : Et₃SiH (3 equiv), TFA, rt, 12 h

  • Overall yield : 65–70%

Functional Group Compatibility

The method tolerates electron-withdrawing groups (e.g., chloro, nitro) but requires anhydrous conditions to prevent hydrolysis of the intermediate acylated product.

Cyclization of Sulfonamide Intermediates

Cyclization strategies using sulfonamide precursors offer a robust route to 2,3-disubstituted indoles. Source details the synthesis of 2-((4-chlorophenyl)(phenyl)methyl)-1H-indole via sulfonamide intermediates.

Reaction Sequence

  • Sulfonylation : 2-(3-Phenylprop-1-yn-1-yl)aniline is treated with benzenesulfonyl chloride in pyridine/CH₂Cl₂ to form the sulfonamide.

  • Cyclization : The sulfonamide undergoes base-mediated cyclization using KHMDS (potassium hexamethyldisilazide) and 18-crown-6 in THF, yielding the indole product.

Optimization Insights:

  • Base : KHMDS (3.0 equiv) with 18-crown-6 (6.0 equiv) enhances reaction efficiency.

  • Solvent : THF at room temperature for 12 hours.

  • Yield : 86–91%.

Scalability and Practical Considerations

This method is scalable to gram quantities without significant yield loss. However, the use of moisture-sensitive reagents necessitates strict inert atmosphere conditions.

Oxalyl chloride facilitates the introduction of electrophilic groups at the indole’s 3-position. Source demonstrates its use in synthesizing (5-chloro-2-(4-chlorophenyl)indol-3-yl)glyoxylyl chloride.

Stepwise Procedure

  • Indole Preparation : 5-Chloro-2-(4-chlorophenyl)-1H-indole is synthesized via Ullmann coupling of 2-iodoaniline with 4-chlorophenylboronic acid.

  • Oxalylation : Treatment with oxalyl chloride (0.51 mL, 5.9 mmol) in anhydrous ethyl ether at 0°C forms the glyoxylyl chloride derivative.

Key Data:

  • Reaction time : 2 hours at 0°C → room temperature.

  • Yield : 65% for the oxalylation step.

Applications and Derivatives

The glyoxylyl chloride intermediate serves as a precursor for amide and ester derivatives, expanding the compound’s utility in drug discovery.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagent Temperature Yield Advantages Limitations
Palladium cross-couplingPd(OAc)₂, P(o-Tol)₃125°C75–85%Broad substrate scopeSensitive to steric hindrance
Friedel-Crafts acylationAlCl₃, Et₃SiH0°C → rt65–70%Tolerates electron-deficient groupsRequires anhydrous conditions
Sulfonamide cyclizationKHMDS, 18-crown-6rt86–91%High yields, scalableMoisture-sensitive reagents
Oxalyl chloride routeOxalyl chloride0°C → rt65%Versatile intermediatesLimited to specific derivatives

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